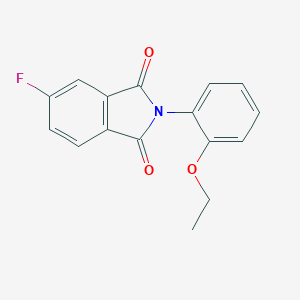![molecular formula C20H20ClN3O2S B258751 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide, also known as CT-1, is a novel small molecule that has gained significant attention in scientific research. It belongs to the class of thiophene carboxamide derivatives and has shown promising results in various studies.
Mecanismo De Acción
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide also activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms. In addition, 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has been shown to modulate the activity of several enzymes and signaling pathways, including PI3K/Akt, MAPK, and JAK/STAT. These mechanisms contribute to the anti-inflammatory, anti-cancer, and neuroprotective effects of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide.
Biochemical and Physiological Effects:
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide also inhibits the expression of COX-2, an enzyme that plays a key role in inflammation. In addition, 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells and reduce the growth and metastasis of tumors. 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has also been shown to improve mitochondrial function and reduce oxidative stress in neurons. These effects suggest that 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has a wide range of potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide is also stable and can be stored for long periods of time. However, there are some limitations to the use of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide in lab experiments. It has low solubility in water and requires the use of organic solvents for administration. 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide can also be toxic at high concentrations, and the optimal dose for different applications needs to be determined.
Direcciones Futuras
There are several future directions for the study of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide. One area of research is the development of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide analogs with improved pharmacological properties. Another area of research is the investigation of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide in clinical trials for various diseases, including cancer and neurodegenerative disorders. The mechanism of action of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide needs to be further elucidated to identify potential targets for drug development. In addition, the safety and toxicity of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide need to be thoroughly evaluated to ensure its clinical relevance. Overall, 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has significant potential for therapeutic applications and warrants further investigation.
Métodos De Síntesis
The synthesis of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide involves the reaction of 2-chlorobenzaldehyde, ethyl cyanoacetate, and thiophene-2-carboxylic acid with diethylamine and methylamine. The reaction takes place in the presence of a base and a catalyst, and the product is obtained after purification and recrystallization. The yield of the reaction is around 50%, and the purity of the product is more than 98%. The synthesis method of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide is well-established and has been reported in several research articles.
Aplicaciones Científicas De Investigación
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. These findings suggest that 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has a wide range of therapeutic potential and warrants further investigation.
Propiedades
Nombre del producto |
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C20H20ClN3O2S |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
5-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-4-24(5-2)20(26)18-13(3)15(12-22)19(27-18)23-17(25)11-10-14-8-6-7-9-16(14)21/h6-11H,4-5H2,1-3H3,(H,23,25)/b11-10+ |
Clave InChI |
MQYJPIQZBPTUMU-ZHACJKMWSA-N |
SMILES isomérico |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)/C=C/C2=CC=CC=C2Cl)C#N)C |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC=CC=C2Cl)C#N)C |
SMILES canónico |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC=CC=C2Cl)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)
![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)



![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)

